Isradipine-d7 Isotopic Purity vs. Non-Deuterated Isradipine for Method Linearity
Isradipine-d7 provides a guaranteed isotopic purity of >98 atom % D as specified by supplier certificates of analysis . This high enrichment ensures that the internal standard response is not confounded by the presence of unlabeled analyte, which would otherwise compress the calibration curve's dynamic range at lower concentrations. In contrast, the use of an unlabeled structural analog as an internal standard introduces an undefined and variable level of cross-talk, compromising the lower limit of quantitation (LLOQ) and overall accuracy of the method [1].
| Evidence Dimension | Isotopic purity (atom % excess of deuterium) |
|---|---|
| Target Compound Data | >98 atom % D |
| Comparator Or Baseline | Unlabeled Isradipine: 0 atom % D (natural abundance) |
| Quantified Difference | >98% enrichment of the +7 Da mass peak over the +0 Da (M0) peak |
| Conditions | Supplier Certificate of Analysis (CoA) specification |
Why This Matters
High isotopic purity directly translates to a wider analytical measurement range and improved accuracy at the LLOQ, which is critical for quantifying trace drug levels in late-stage pharmacokinetic studies.
- [1] Jemal, M., & Xia, Y. Q. (2006). LC-MS Development strategies for quantitative bioanalysis. Current Drug Metabolism, 7(5), 491-502. View Source
